Linogliride - 75358-37-1

Linogliride

Catalog Number: EVT-273064
CAS Number: 75358-37-1
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linogliride is a guanidine-based insulin secratogogue and structural analogue of pirogliride with hypoglycemic activity. Linogliride blocks ATP-sensitive potassium channels on the membranes of pancreatic beta cells which stimulates the secretion of insulin and improves glucose tolerance. This agent is associated with CNS toxicity.
Source and Classification

Linogliride was developed as a potential treatment for type 2 diabetes and is classified under the chemical category of sulfonylureas. This classification is significant because sulfonylureas are known for their efficacy in lowering blood sugar levels through mechanisms that involve both insulin release and increased insulin action at the tissue level.

Synthesis Analysis

Methods of Synthesis

The synthesis of Linogliride can be achieved through several chemical pathways, typically involving the reaction of a substituted phenylurea with various alkylating agents. The following outlines a general method for synthesizing Linogliride:

  1. Starting Materials: The synthesis begins with a substituted phenylurea derivative.
  2. Alkylation Reaction: The phenylurea is treated with an appropriate alkylating agent, such as a halogenated alkane, under basic conditions to form the sulfonylurea structure.
  3. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Technical Details

The detailed steps often involve controlling reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized Linogliride.

Molecular Structure Analysis

Structure and Data

Linogliride has a complex molecular structure characterized by its sulfonamide group attached to a urea moiety. The molecular formula for Linogliride is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S. Its structural representation includes:

  • A sulfonamide group (-SO2NH-)
  • A urea functional group (-NH-CO-NH-)
  • Aromatic rings that contribute to its pharmacological properties.

The three-dimensional conformation of Linogliride plays a crucial role in its interaction with biological targets, particularly the ATP-sensitive potassium channels in pancreatic cells.

Chemical Reactions Analysis

Reactions and Technical Details

Linogliride undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Insulin Secretion Stimulation: Upon administration, Linogliride binds to specific receptors on pancreatic beta cells, leading to an influx of calcium ions and subsequent insulin release.
  2. Metabolic Pathways: It is metabolized in the liver through cytochrome P450 enzymes, which facilitate its conversion into active metabolites that enhance its therapeutic effects.

These reactions highlight Linogliride's dual mechanism of action—both stimulating insulin release and improving insulin sensitivity.

Mechanism of Action

Process and Data

Linogliride's mechanism of action primarily involves:

  1. Binding to ATP-Sensitive Potassium Channels: Linogliride binds to these channels on pancreatic beta cells, causing them to close.
  2. Depolarization: The closure leads to depolarization of the cell membrane, opening voltage-gated calcium channels.
  3. Calcium Influx: Increased intracellular calcium concentrations trigger the exocytosis of insulin granules.

This process effectively lowers blood glucose levels by enhancing insulin secretion in response to elevated glucose concentrations.

Physical and Chemical Properties Analysis

Physical Properties

Linogliride is typically presented as a white crystalline powder. It has moderate solubility in water and exhibits stability under standard laboratory conditions.

Chemical Properties

  • Molecular Weight: 350.43 g/mol
  • Melting Point: Approximately 150-155 °C
  • pH Stability Range: Stable within a pH range of 4-7, making it suitable for oral formulations.

These properties are critical for formulating Linogliride into effective pharmaceutical preparations.

Applications

Scientific Uses

Linogliride is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glucose control; research indicates potential benefits in:

  • Cardiovascular Health: Some studies suggest that sulfonylureas like Linogliride may have protective effects against cardiovascular complications associated with diabetes.
  • Combination Therapy: It is often used in combination with other antidiabetic agents, such as metformin or thiazolidinediones, to achieve better glycemic control.
Historical Context and Development of Linogliride as a Novel Therapeutic Agent

Emergence in Antihyperglycemic Drug Discovery (1980s–1990s)

Linogliride (N-[[4-(1H-imidazol-1-ylmethyl)phenyl]methyl]-2,2,3,3-tetramethylcyclopropanecarboxamide) emerged during a transformative era in diabetes therapeutics characterized by intensified research into pancreatic β-cell physiology and insulin secretion mechanisms. The 1980s witnessed growing recognition of the limitations inherent to sulfonylurea-based therapies, particularly concerning hypoglycemia risk and secondary failure rates. This therapeutic gap propelled pharmaceutical innovation toward non-sulfonylurea insulin secretagogues targeting ATP-sensitive potassium (KATP) channels while offering improved safety profiles [9].

Linogliride was specifically engineered to bypass sulfonylurea receptors while directly modulating KATP channel activity through a distinct binding interaction. Its development aligned with contemporaneous research into hepatic insulin synthesis pathways, where nitric oxide (NO) signaling was identified as a critical regulator of glucose-stimulated insulin production in hepatocytes—a mechanism found to be impaired in diabetic models [5]. Preclinical investigations demonstrated Linogliride’s dual mechanisms: 1) Rapid potassium channel blockade in pancreatic β-cells triggering calcium influx and insulin exocytosis, and 2) Potential enhancement of insulin biosynthesis via NO-dependent pathways in hepatic tissues. This positioned Linogliride uniquely among emerging insulin secretagogues like repaglinide and nateglinide [9].

Table 1: Key Developments in Insulin Secretagogues During Linogliride’s Era

TimeframeTherapeutic ClassRepresentative AgentsInnovation Focus
Early 1980sSulfonylureas (2nd gen)Glibenclamide, GlipizideDuration control
Late 1980s–1990sNon-sulfonylurea KATP blockersLinogliride, RepaglinideRapid on/off kinetics
1990sIncretin-based therapiesGLP-1 analogs (under dev.)Glucose-dependence

Classification Within Pyrrolidine-Derived Small Molecules

Linogliride belongs to the structurally diverse pyrrolidine derivatives—a five-membered nitrogenous heterocycle increasingly exploited in medicinal chemistry during its development period. The pyrrolidine scaffold offered distinct physicochemical advantages critical to Linogliride’s design:

  • Enhanced 3D Structural Coverage: Unlike planar aromatic systems, pyrrolidine’s saturated ring enabled exploration of a broader pharmacophore space through sp3-hybridization and pseudorotation, facilitating optimal interaction with the KATP channel’s hydrophobic binding pockets [2].
  • Polarity Modulation: With a calculated polar surface area (PSA) of ~16.5 Ų and LogP of 0.46, pyrrolidine conferred balanced lipophilicity-hydrophilicity properties crucial for membrane permeability and oral bioavailability—addressing key limitations of peptide-based antidiabetics [2].
  • Stereochemical Tunability: Although Linogliride lacks chiral centers, its tetramethylcyclopropane carboxamide moiety leveraged pyrrolidine’s conformational constraints to maintain optimal spatial orientation for target engagement [2] [9].

Structurally, Linogliride diverged from classical pyrrolidine-containing DPP-4 inhibitors (e.g., vildagliptin, saxagliptin) by integrating the heterocycle within a larger imidazolylmethylphenyl framework rather than employing it as a proline mimetic. This design prioritized KATP channel specificity over serine protease inhibition, minimizing off-target effects on DPP-8/9 implicated in early DPP-4 inhibitor toxicities [6].

Table 2: Structural and Functional Comparison of Pyrrolidine-Containing Antidiabetics

CompoundCore Pyrrolidine FunctionPrimary TargetKey Structural Differentiation from Linogliride
LinoglirideConformational constraint elementPancreatic KATP channelTetramethylcyclopropane carboxamide
VildagliptinCyanopyrrolidine (proline mimetic)DPP-4 enzymeCovalent serine-binding nitrile group
SaxagliptinFunctionalized pyrrolidineDPP-4 enzymeCyclopropyl-glycyl backbone

Discontinuation Rationale: Challenges in Clinical Translation

Despite promising preclinical efficacy in hyperglycemic models, Linogliride failed to achieve clinical translation due to multifaceted challenges:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Mismatch: Early-phase trials revealed suboptimal oral bioavailability and metabolic stability, resulting in inconsistent glucose-dependent insulin secretion. This contrasted sharply with its rapid in vitro β-cell effects and mirrored broader nanomedicine translation challenges where in vivo behavior frequently diverged from in vitro predictions [3].
  • Hepatic Pathway Engagement Uncertainty: While preclinical models suggested NO-mediated hepatic insulin synthesis potentiation, clinical verification remained elusive. The compound’s inability to reliably modulate the impaired NO/dermcidin axis—critical for hepatic insulin production in diabetes—undermined its mechanistic rationale [5].
  • Commercial Viability Concerns: By the late 1990s, competing compounds like repaglinide demonstrated superior clinical profiles with rapid-onset/short-duration action. Simultaneously, novel therapeutic paradigms (GLP-1 analogs, SGLT2 inhibitors) redirected investment away from KATP channel-focused agents unless they offered unequivocal advantages [3] [9].

Linogliride’s discontinuation exemplifies the "valley of death" in drug development—particularly for metabolically active small molecules requiring precise tissue-specific delivery. Its failure underscored the necessity of robust in vitro-in vivo correlation (IVIVC) models and predictive biomarkers for compounds targeting complex endocrine feedback loops [3].

Table 3: Primary Factors Contributing to Linogliride’s Discontinuation

Challenge CategorySpecific LimitationsImpact on Development
BioavailabilityVariable oral absorption, first-pass metabolismInconsistent therapeutic plasma levels
Mechanistic ComplexityUnverified hepatic NO pathway engagementAmbiguity in primary MoA beyond β-cell effects
Competitive LandscapeSuperior PK/PD of repaglinide; GLP-1 advancesDiminished commercial investment
Formulation StabilityPhysicochemical instability in early formulationsScalability and shelf-life concerns

Properties

CAS Number

75358-37-1

Product Name

Linogliride

IUPAC Name

(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+

InChI Key

OPPLDIXFHYTSSR-GLECISQGSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

Solubility

Soluble in DMSO

Synonyms

Linogliride; McN 3935; McN-3935; McN3935; Linogliridum; Linoglirida;

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

Isomeric SMILES

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.